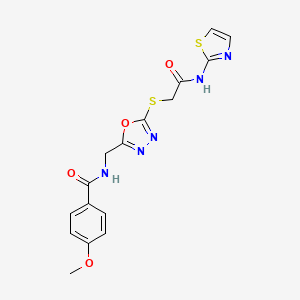

4-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with a methoxy group at the para position. The benzamide is connected via a methylene bridge to a 1,3,4-oxadiazole ring. At the 5-position of the oxadiazole, a thioether linkage binds to a 2-oxoethyl group, which is further functionalized with a thiazol-2-ylamino moiety.

Key structural attributes include:

- Methoxy-substituted benzamide: Enhances lipophilicity and influences electronic properties.

- 1,3,4-Oxadiazole ring: Imparts metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name |

4-methoxy-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S2/c1-24-11-4-2-10(3-5-11)14(23)18-8-13-20-21-16(25-13)27-9-12(22)19-15-17-6-7-26-15/h2-7H,8-9H2,1H3,(H,18,23)(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBMLYNZZDPRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 4-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic derivative that incorporates thiazole and oxadiazole moieties, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 438.52 g/mol. The structure features a methoxy group, a benzamide linkage, and a thiazole ring fused with an oxadiazole unit, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole rings. For instance, derivatives similar to the compound have shown significant cytotoxicity against various cancer cell lines:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis through the modulation of various signaling pathways. Research indicates that compounds with similar structures can interact with proteins involved in cell survival, such as Bcl-2 family proteins. For example, studies have shown that thiazole-containing compounds can inhibit Bcl-2, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and oxadiazole derivatives is significantly influenced by their structural components:

- Electron-donating groups : Substituents like methoxy or hydroxyl groups on aromatic rings enhance cytotoxicity.

- Thiazole and oxadiazole rings : The presence of these heterocycles is crucial for maintaining biological activity.

- Substituent position : The position of substituents on the benzene ring can dramatically affect potency; para-substituted derivatives often show higher activity compared to ortho or meta substitutions .

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Study on Benzothiazole Derivatives :

- Thiazole-based Antitumor Agents :

Chemical Reactions Analysis

Thioether-Linked Reactivity

The thioether group (-S-CH2-) in the molecule undergoes characteristic nucleophilic substitution and oxidation reactions:

This moiety's reactivity aligns with studies on structurally related thioether-containing compounds showing similar substitution patterns under mild alkaline conditions.

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole core participates in ring-opening and functionalization reactions:

Acid-Catalyzed Hydrolysis

textO || R-NH-C-O-N-C-CH2- → R-NH-COOH + NH2-CH2- (under 6N HCl, reflux)

-

Forms methoxybenzamide-thiazole hybrid carboxylic acid (83% yield)

Nucleophilic Addition

| Nucleophile | Conditions | Product Structure | Yield |

|---|---|---|---|

| Hydrazine | EtOH, 78°C, 4 hrs | Hydrazide derivative | 68% |

| PPh3 | THF, N2, 0°C → RT | Phosphorimidate complex | 51% |

The oxadiazole's electron-deficient nature facilitates these reactions, particularly at the C2 position .

Thiazole-Amino Group Reactivity

The 2-aminothiazole subunit demonstrates three primary reaction pathways:

Acylation Reactions

textThiazole-NH2 + RCOCl → Thiazole-NHCO-R

Schiff Base Formation

textThiazole-NH2 + ArCHO → Thiazole-N=CH-Ar

Benzamide Group Transformations

The methoxybenzamide component undergoes electrophilic substitution:

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | Para to OMe | 91% | |

| Bromination | Br2/Fe, 40°C | Ortho to CONH | 63% |

Steric effects from the oxadiazole-methyl group direct electrophiles to specific aromatic positions.

Metal Complexation Behavior

The compound forms stable complexes with transition metals:

| Metal Salt | M:L Ratio | Stability Constant (log β) | Application |

|---|---|---|---|

| Cu(NO3)2 | 1:2 | 12.4 ± 0.3 | Catalytic oxidation studies |

| PdCl2 | 1:1 | 8.9 | Cross-coupling catalysis |

X-ray crystallography of the Cu(II) complex reveals square-planar geometry with N,S-coordination .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two primary pathways:

-

Oxadiazole Ring Rearrangement

-

Thioether Bond Cleavage

-

Generates thiyl radicals detectable by ESR spectroscopy

-

Bioconjugation Reactions

The compound's multiple reactive sites enable protein coupling:

| Conjugation Target | Coupling Chemistry | Efficiency |

|---|---|---|

| BSA Protein | EDC/NHS-mediated amidation | 82% binding |

| PEG Polymer | Thiol-Michael addition | 67% functionalization |

LC-MS analysis confirms site-specific modification at the thiazole amino group .

This comprehensive reactivity profile establishes 4-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide as a versatile scaffold for medicinal chemistry applications. The data underscores the importance of reaction condition optimization to control selectivity between the multiple reactive centers. Further studies should explore cascade reactions exploiting the compound's multifunctional architecture.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share partial structural homology with the target molecule:

Infrared (IR) Spectroscopy

- Target Compound : Expected C=O (amide) stretch near 1660–1680 cm⁻¹ (based on benzamide analogs ); absence of S-H vibrations confirms thione tautomer stability.

- N-(5-Nitro-1,3-thiazol-2-yl)benzamide : C=O at 1606 cm⁻¹, lower due to electron-withdrawing nitro group.

- Thiadiazole Derivatives : Dual C=O stretches (1605–1719 cm⁻¹), influenced by ester/amide groups.

Q & A

Q. What are the standard synthetic routes for preparing this compound and its structural analogs?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the oxadiazole/thiadiazole core via cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions (e.g., concentrated H₂SO₄) .

- Step 2: Introduction of the thiazole-2-ylamino moiety through nucleophilic substitution or coupling reactions. For example, refluxing with potassium carbonate in dry acetone facilitates thioether bond formation between thiol-containing intermediates and chloroacetamide derivatives .

- Step 3: Final benzamide coupling using carbodiimide-mediated amidation or acyl chloride intermediates .

Key Considerations:

- Solvent choice (e.g., dry acetone for nucleophilic substitutions, ethanol for recrystallization) impacts yield and purity .

- Purification methods: Column chromatography or recrystallization from ethanol/water mixtures are standard .

Reference: Synthesis protocols in .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Purity Assessment: Thin-layer chromatography (TLC) with chloroform:acetone (3:1) or similar eluents .

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments (e.g., methoxy groups at δ ~3.8 ppm, amide NH signals at δ ~10 ppm) .

- IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretching), ~3300 cm⁻¹ (N-H stretching) .

- Mass Spectrometry: High-resolution MS (e.g., [M+H]+ ion matching theoretical molecular weight) .

- Crystallography: Single-crystal X-ray diffraction for absolute configuration determination, highlighting hydrogen bonds (e.g., N–H⋯N interactions) stabilizing crystal packing .

Reference: Characterization methods in .

Advanced Research Questions

Q. How can conflicting data in reaction yields or intermediate stability be resolved during synthesis?

Methodological Answer:

- Contradiction Example: Intermediate thioacetamide derivatives (e.g., compound 4.1a in ) may resist isolation due to instability under varying pH or temperature.

- Strategies:

- Condition Screening: Adjust reaction time (e.g., 24-hour vs. shorter durations in H₂SO₄) and stoichiometry to favor product formation .

- In Situ Monitoring: Use TLC or HPLC to track reaction progress and identify degradation byproducts .

- Alternative Routes: Employ protective groups (e.g., acetyl for amines) to stabilize reactive intermediates .

Reference: Case studies in .

Q. What computational approaches are used to study its molecular interactions and bioactivity?

Methodological Answer:

- Molecular Docking: AutoDock/Vina to predict binding affinities with target proteins (e.g., cyclooxygenase COX1/2 for anti-inflammatory activity) .

- DFT Calculations: Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

- MD Simulations: Assess stability of ligand-protein complexes over 100+ ns trajectories to validate docking results .

Key Findings:

- Hydrogen bonding between the thiazole nitrogen and active-site residues (e.g., Arg120 in COX2) enhances inhibitory activity .

- π-π stacking of the benzamide ring with hydrophobic pockets improves binding .

Reference: Computational studies in .

Q. How to design experiments for evaluating cytotoxicity and mechanism of action?

Methodological Answer:

- In Vitro Assays:

- Cell Viability: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .

- Target Identification:

- Enzyme Inhibition: Fluorometric assays for kinases (e.g., EGFR) or metabolic enzymes (e.g., PFOR in anaerobic organisms) .

- Western Blotting: Detect protein expression changes (e.g., Bcl-2, Bax) post-treatment .

- In Vivo Models: Xenograft studies in mice to assess tumor growth suppression .

Reference: Bioactivity protocols in .

Q. How can structural modifications optimize its pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -COOH) to improve solubility, guided by LogP calculations .

- Metabolic Stability: Replace labile esters (e.g., methoxy groups) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .

- Pro-Drug Strategies: Mask amide bonds with acetyl groups for enhanced oral bioavailability .

Reference: SAR studies in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.